Gilteritinib fumarate
Descripción general
Descripción
Gilteritinib, also known as ASP2215, is a small molecule part of the FLT3 tyrosine kinase inhibitors . It is used to treat acute myeloid leukemia with an FMS-like tyrosine kinase 3 (FLT3) mutation that has come back or has not improved after previous treatments . It was developed by Astellas Pharma .
Molecular Structure Analysis
Gilteritinib is a pyrazinecarboxamide derivative that showed high selectivity to FLT3 . Its molecular formula is C29H44N8O3 and it has a molar mass of 552.724 g·mol −1 .Chemical Reactions Analysis
Gilteritinib demonstrated highly specific potent inhibition of FLT3 receptors with ITD and D835 mutations and weak activity against FLT3 receptors expressing the F691L gatekeeper mutation .Physical And Chemical Properties Analysis
Gilteritinib is a round, light yellow film-coated tablet . Its molecular formula is C29H44N8O3 and it has a molar mass of 552.724 g·mol −1 .Aplicaciones Científicas De Investigación
Effective in FLT3-Mutated AML : Gilteritinib fumarate has demonstrated efficacy as a treatment option for adult patients with relapsed or refractory FLT3-mutated AML. It shows higher response rates and longer overall survival compared to salvage chemotherapy (Mori & Hidaka, 2021).
Mechanism of Action : It is an orally bioavailable inhibitor of receptor tyrosine kinases, including FLT3, AXL, anaplastic lymphoma kinase (ALK), and leukocyte receptor tyrosine kinase (LTK). This inhibition leads to reduced proliferation in cancer cells that overexpress these RTKs (Definitions, 2020).
Resistance Mechanisms : In some patients, secondary clinical resistance to gilteritinib has been observed due to the activation of the RAS/MAPK pathway, FLT3-F691L gatekeeper mutations, or BCR-ABL1 fusions (McMahon et al., 2019).
Combination with Chemotherapy : Gilteritinib combined with induction and consolidation chemotherapy in newly diagnosed AML patients has been evaluated for safety/tolerability and antitumor activity. High response rates were observed in FLT3 mutation-positive subjects (Pratz, 2018).
Global Approval for Treatment : Gilteritinib has been approved in several countries for the treatment of relapsed or refractory AML with FLT3 mutation. It inhibits FLT3 signaling, thereby inducing apoptosis in AML cells (Dhillon, 2019).
Pharmacokinetics and Drug Monitoring : Studies have developed methods for quantifying gilteritinib in human plasma, which is important for therapeutic drug monitoring and ensuring patient safety (Zhang et al., 2022).
Clinical Activity in Previously Treated Patients : Gilteritinib remains clinically active in relapsed/refractory FLT3 mutated AML previously treated with FLT3 inhibitors, demonstrating its potential as an effective treatment option in these cases (Numan et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Gilteritinib’s rapid advance to approval was the result of efficient translation of all that had been learned about the disease and the target, FMS-like tyrosine kinase-3 (FLT3), over the prior 2 decades . Further studies will be needed to identify which additional clinical and molecular features predict for response of FLT3-TKD AML to gilteritinib .
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H44N8O3.C4H4O4/c2*1-4-23-28(31-20-9-17-40-18-10-20)34-29(26(33-23)27(30)38)32-21-5-6-24(25(19-21)39-3)37-11-7-22(8-12-37)36-15-13-35(2)14-16-36;5-3(6)1-2-4(7)8/h2*5-6,19-20,22H,4,7-18H2,1-3H3,(H2,30,38)(H2,31,32,34);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUWHLYTQFUCU-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC(=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC)NC5CCOCC5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92N16O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027950 | |
Record name | Gilteritinib fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1221.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gilteritinib fumarate | |
CAS RN |
1254053-84-3 | |
Record name | Gilteritinib fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254053843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gilteritinib fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GILTERITINIB FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RZZ0Z1GJT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.